

Spectroscopic data (NMR, IR, MS) for (R)-3-isopropylmorpholine

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Compound of Interest

Compound Name: (R)-3-isopropylmorpholine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(R)-3-isopropylmorpholine**

Introduction

(R)-3-isopropylmorpholine is a chiral heterocyclic compound belonging to the morpholine family. Morpholine derivatives are pivotal structural motifs in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules to enhance properties such as efficacy, solubility, and metabolic stability. Precise and unambiguous structural confirmation of such molecules is paramount, particularly for chiral compounds where stereochemistry can dictate biological activity. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **(R)-3-isopropylmorpholine**. The data and interpretations presented herein serve as a foundational reference for researchers engaged in the synthesis, quality control, and application of this and related compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of **(R)-3-isopropylmorpholine**, with a systematic atom numbering scheme, is presented below. This numbering will be used consistently throughout the guide to assign specific signals in the NMR, IR, and MS analyses.

Figure 1. Molecular structure of **(R)-3-isopropylmorpholine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(R)-3-isopropylmorpholine**, both ^1H and ^{13}C NMR provide definitive information about its structure.

^1H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (through splitting patterns), and the number of protons in each environment (through integration).

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-N4	1.5 - 2.5	Broad Singlet	1H	Amine proton
H-C2, H-C6	3.5 - 4.0	Multiplet	4H	Protons adjacent to oxygen
H-C3, H-C5	2.5 - 3.0	Multiplet	3H	Protons adjacent to nitrogen
H-C8	1.6 - 2.0	Multiplet	1H	Isopropyl methine proton
H-C9, H-C10	0.8 - 1.0	Doublet	6H	Isopropyl methyl protons

Causality and Insights:

- **Downfield Shifts:** Protons on C2 and C6 are adjacent to the highly electronegative oxygen atom, causing them to be deshielded and appear at a higher chemical shift (downfield). Similarly, protons on C3 and C5 are deshielded by the adjacent nitrogen atom, though to a lesser extent than oxygen.^[1]

- **Multiplicity:** The complex overlapping signals for the morpholine ring protons (H-C2, H-C3, H-C5, H-C6) arise from complex spin-spin coupling in the chair conformation of the ring.[2] The isopropyl methyl protons (H-C9, H-C10) appear as a doublet because they are coupled to the single methine proton (H-C8).
- **Broadening:** The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.[3]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon(s)	Predicted Chemical Shift (δ, ppm)	Assignment
C2, C6	65 - 75	Carbons adjacent to oxygen
C3, C5	45 - 55	Carbons adjacent to nitrogen
C8	30 - 35	Isopropyl methine carbon
C9, C10	18 - 22	Isopropyl methyl carbons

Causality and Insights:

- **Electronegativity Effects:** Similar to ¹H NMR, carbons bonded to electronegative atoms (oxygen and nitrogen) are deshielded and appear downfield.[4] C2 and C6, being next to oxygen, have the highest chemical shifts.
- **Chirality:** Due to the chiral center at C3, the two methyl carbons of the isopropyl group (C9 and C10) are diastereotopic and may appear as two distinct signals, especially in a chiral environment or at low temperatures.[5]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

- **Sample Preparation:** Dissolve 5-10 mg of **(R)-3-isopropylmorpholine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6][7]

Ensure the sample is fully dissolved to create a homogeneous solution.[8]

- Internal Standard: Use tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).[9][10]
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. A greater number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

The key functional groups in **(R)-3-isopropylmorpholine**—the secondary amine (N-H), the C-O-C ether linkage, and the C-H bonds—give rise to characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Functional Group
3300 - 3500	N-H Stretch	Medium, Sharp	Secondary Amine
2850 - 2960	C-H Stretch (sp ³)	Strong, Sharp	Alkane (Isopropyl & Morpholine)
1450 - 1470	C-H Bend	Medium	Alkane
1070 - 1150	C-O-C Stretch (asymmetric)	Strong, Sharp	Ether
650 - 900	N-H Wag (out-of-plane)	Medium, Broad	Secondary Amine

Causality and Insights:

- N-H Stretch: The single, sharp peak in the 3300-3500 cm⁻¹ region is a hallmark of a secondary amine (R₂NH).[3][11] This distinguishes it from primary amines (RNH₂), which show two peaks in this region.
- C-H Stretches: The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³ hybridized, which accounts for all C-H bonds in this molecule.[12]
- C-O-C Stretch: The most intense and characteristic peak for the morpholine ring is the strong C-O-C asymmetric stretch, typically found around 1100 cm⁻¹. [13] This is a highly reliable indicator of the ether functional group.

Experimental Protocol: FT-IR Spectroscopy (Thin Film)

The thin film method is a common and straightforward technique for analyzing liquid samples.

- Sample Preparation: Place one to two drops of neat **(R)-3-isopropylmorpholine** onto a salt plate (e.g., NaCl or KBr).
- Film Formation: Gently place a second salt plate on top of the first and press lightly to create a thin, uniform liquid film between the plates.

- **Background Spectrum:** Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
- **Sample Spectrum:** Place the salt plate assembly in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[\[14\]](#)[\[15\]](#)
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

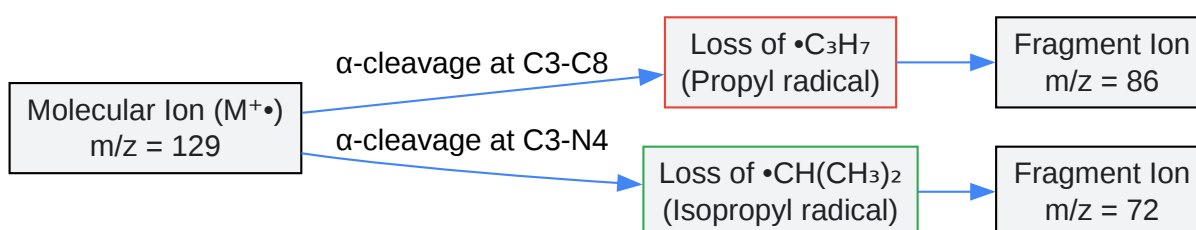
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Molecular Ion and Predicted Fragmentation

Using a hard ionization technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then fragment into smaller, charged pieces.[\[16\]](#)[\[17\]](#)

- Molecular Formula: C₇H₁₅NO
- Exact Mass: 129.1154 g/mol
- Molecular Ion Peak (M⁺•): m/z = 129

The most characteristic fragmentation pathway for amines is α-cleavage, where the bond between the α-carbon and a β-substituent is broken.[\[18\]](#)[\[19\]](#) This process is driven by the stabilization of the resulting positive charge by the non-bonding electrons on the nitrogen atom.[\[20\]](#)



[Click to download full resolution via product page](#)**Figure 2.** Proposed α -cleavage fragmentation pathways for **(R)-3-isopropylmorpholine**.

Predicted Mass Spectrum Fragments:

m/z	Identity	Formation Mechanism
129	$[\text{C}_7\text{H}_{15}\text{NO}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
114	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the isopropyl group
86	$[\text{C}_4\text{H}_8\text{NO}]^+$	α -cleavage: Loss of the isopropyl radical
72	$[\text{C}_3\text{H}_6\text{NO}]^+$	α -cleavage: Cleavage of the morpholine ring

Causality and Insights:

- Nitrogen Rule: The molecular ion has an odd mass (129), which is consistent with the Nitrogen Rule, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[\[20\]](#)
- Base Peak: The most stable fragment typically forms the base peak (the most intense peak) in the spectrum. For aliphatic amines, the fragment resulting from α -cleavage to lose the largest alkyl group is often the base peak.[\[19\]](#) In this case, the loss of the isopropyl radical to form the m/z 86 fragment is expected to be a very prominent peak.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for analyzing volatile, thermally stable compounds.[\[21\]](#)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system, which vaporizes the sample.[\[17\]](#)

- Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion ($M^{+\bullet}$).[\[22\]](#)
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller ions and neutral radicals.[\[16\]](#)
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Conclusion

The integrated application of NMR, IR, and MS provides a complete and unambiguous characterization of **(R)-3-isopropylmorpholine**. ^1H and ^{13}C NMR spectroscopy confirms the carbon-hydrogen framework and the specific connectivity of the isopropyl group to the chiral C3 position of the morpholine ring. IR spectroscopy provides clear evidence for the key functional groups, namely the secondary amine and the ether linkage. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable α -cleavage fragmentation patterns. Together, these techniques form a self-validating system, ensuring the identity, structure, and purity of the compound for its application in research and development.

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